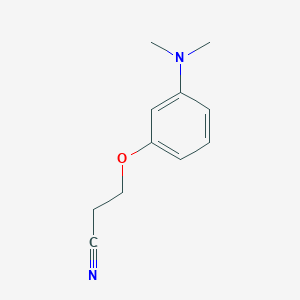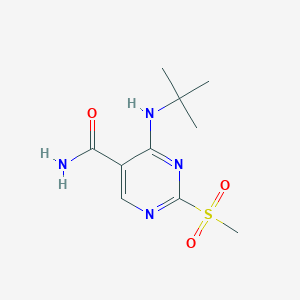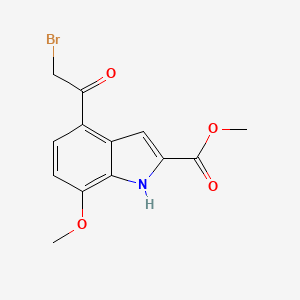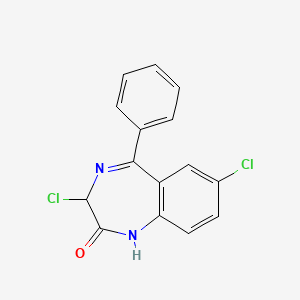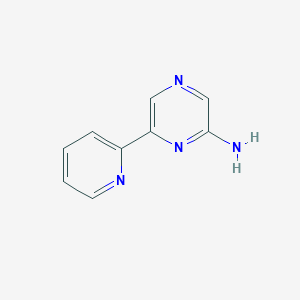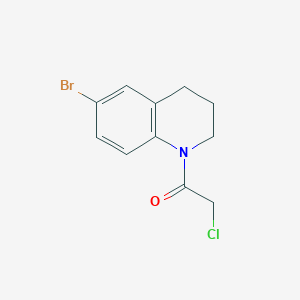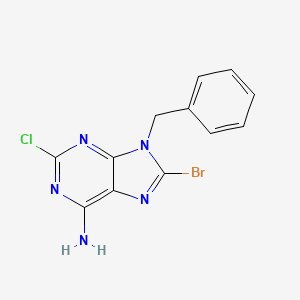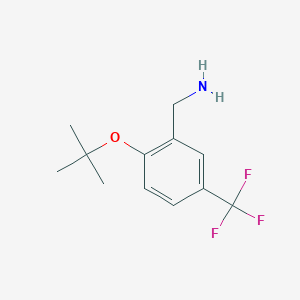![molecular formula C18H15F3N2O2 B8602486 8-Quinolinamine, 6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-](/img/structure/B8602486.png)
8-Quinolinamine, 6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
8-Quinolinamine, 6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- is a synthetic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial agents. The incorporation of trifluoromethyl and methoxy groups into the quinoline structure enhances its biological activity and pharmacokinetic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinamine, 6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylquinoline with 3-trifluoromethylphenol in the presence of a suitable base to form the phenoxy derivative. This intermediate is then subjected to nitration and subsequent reduction to introduce the amino group at the 8-position .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
8-Quinolinamine, 6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amino derivatives .
科学的研究の応用
8-Quinolinamine, 6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimalarial, antibacterial, and antiviral properties.
Industry: Utilized in the development of agrochemicals and as a component in liquid crystals
作用機序
The mechanism of action of 8-Quinolinamine, 6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound interferes with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and parasite death. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and reach its targets .
類似化合物との比較
Similar Compounds
Primaquine: Another 8-aminoquinoline with antimalarial activity.
Chloroquine: A quinoline derivative used to treat malaria.
Mefloquine: A quinoline methanol compound with antimalarial properties.
Uniqueness
8-Quinolinamine, 6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and pharmacokinetic properties compared to other quinoline derivatives. This makes it a promising candidate for further research and development in various fields .
特性
分子式 |
C18H15F3N2O2 |
|---|---|
分子量 |
348.3 g/mol |
IUPAC名 |
6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine |
InChI |
InChI=1S/C18H15F3N2O2/c1-10-6-7-23-16-13(22)9-14(24-2)17(15(10)16)25-12-5-3-4-11(8-12)18(19,20)21/h3-9H,22H2,1-2H3 |
InChIキー |
VHTVXLKBJUEUAR-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)N)OC)OC3=CC=CC(=C3)C(F)(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Tert-butyloxycarbonyl-4-[2-(4-(acetylamino)phenyl)ethyl]piperazine](/img/structure/B8602408.png)
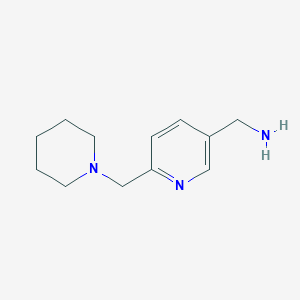

![2,4-Diisopropylspiro[5.5]undeca-1,4,8-trien-3-one](/img/structure/B8602431.png)
![2-[(diphenylmethyl)amino]Ethanol](/img/structure/B8602433.png)
![1-(2-Amino-2-oxoethyl)-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B8602441.png)
